molecular formula C4H2Cl4O B8726372 2,2,4,4-Tetrachloro-3-butenal CAS No. 59863-75-1

2,2,4,4-Tetrachloro-3-butenal

Cat. No.: B8726372
CAS No.: 59863-75-1
M. Wt: 207.9 g/mol
InChI Key: FGVHWPSXFYOXKX-UHFFFAOYSA-N
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Description

2,2,4,4-Tetrachloro-3-butenal (CAS 59863-75-1) is a chlorinated aliphatic aldehyde with the molecular formula C₄H₂Cl₄O and a molecular weight of 207.861 g/mol. Its structure features two chlorine atoms at the 2- and 4-positions of the butenal backbone, contributing to its high electrophilicity and reactivity. The compound’s LogP value of 3.01 indicates moderate hydrophobicity, suggesting preferential partitioning into organic phases . Analytically, it is separable via reverse-phase HPLC using a Newcrom R1 column under conditions involving acetonitrile, water, and phosphoric acid (or formic acid for MS compatibility). This method is scalable for preparative separations and pharmacokinetic studies .

Properties

CAS No.

59863-75-1

Molecular Formula

C4H2Cl4O

Molecular Weight

207.9 g/mol

IUPAC Name

2,2,4,4-tetrachlorobut-3-enal

InChI

InChI=1S/C4H2Cl4O/c5-3(6)1-4(7,8)2-9/h1-2H

InChI Key

FGVHWPSXFYOXKX-UHFFFAOYSA-N

Canonical SMILES

C(=C(Cl)Cl)C(C=O)(Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

(3)

  • Structure: A cyclotriphosphazene derivative with tetrachloro groups and a pyrazole-phenoxy substituent.
  • Synthesis: Reacts with the dianion of 2-(1H-pyrazol-3-yl)phenol under nucleophilic conditions .
  • Key Differences :
    • Contains a phosphorus-nitrogen ring system, unlike the aliphatic aldehyde group in this compound.
    • Exhibits complex NMR patterns (e.g., second-order deceptive triplets), suggesting greater structural rigidity .

2,2,4,4-Tetrachloro-spiro(bicyclo[3.2.1]oct-6-ene-8,1'-cyclopropane)-3-one (2c)

  • Structure : A spirocyclic ketone with a bicyclic framework and tetrachloro substitution.
  • Physical Properties : Melting point 103–104°C , synthesized via [4+3] cycloaddition using hexachloroacetone as a precursor .
  • Key Differences :
    • Ketone functionality contrasts with the aldehyde group, altering electrophilic reactivity.
    • Rigid spirocyclic structure reduces conformational flexibility compared to the linear butenal chain .

Chlorinated Biphenyls and Environmental Analogs

3,3′,4,4′-Tetrachlorobiphenyl

  • Structure : A polychlorinated biphenyl (PCB) with chlorine atoms at the 3,3′,4,4′ positions.
  • Applications : Used in environmental analysis as a ¹³C-labeled standard (e.g., 2,3,4,4′-Tetrachloro[¹³C₁₂]biphenyl) for tracking PCB contamination .
  • Key Differences :
    • Biphenyl backbone lacks the reactive aldehyde group, leading to environmental persistence and bioaccumulation.
    • Higher molecular weight (303.89 g/mol ) and LogP due to aromaticity and additional chlorine atoms .

Tetrachlorobutadiene (58334-79-5)

  • Structure : A chlorinated diene with conjugated double bonds.
  • Applications : Used in industrial synthesis; detected in environmental matrices via gas chromatography .
  • Key Differences :
    • Diene structure enables polymerization or Diels-Alder reactions, unlike the aldehyde’s electrophilic reactivity.
    • Lower LogP (~2.8 ) compared to this compound, reflecting reduced hydrophobicity .

Functional Group Variants

1,3,4,6-Tetrachloro-3α,6α-diphenylglycoluril (Iodogen)

  • Structure : A chlorinated glycoluril derivative used for iodination of proteins.
  • Applications : Superior to chloramine-T for surface-specific iodination in biochemical studies .
  • Key Differences: Heterocyclic urea core enables non-oxidative iodination, contrasting with the aldehyde’s role in nucleophilic addition reactions. Higher molecular complexity due to diphenyl substituents .

2,3,5,6-Tetrachlorophenol (935-95-5)

  • Structure: A phenolic compound with four chlorine substituents.
  • Applications : Detected in hazardous waste via TCLP (Toxicity Characteristic Leaching Procedure) analysis .
  • Key Differences: Phenolic hydroxyl group increases acidity (pKa ~5–6) compared to the neutral aldehyde. Environmental toxicity driven by dioxin-like activity, unlike this compound’s analytical applications .

Organometallic and Heterocyclic Derivatives

2,2,4,4-Tetrachloro-1,3-bis(trimethylsilyl)-2,4-digermacyclobutane

  • Structure : A germanium-containing cyclobutane with chlorides and silyl groups.
  • Key Differences :
    • Germanium-silicon backbone imparts unique crystallographic properties (e.g., bond angles of 98–102°) .
    • Lacks functional groups like aldehydes, limiting reactivity toward nucleophiles .

Research Findings and Trends

  • Reactivity : The aldehyde group in this compound enables nucleophilic additions, contrasting with the ketone-dominated reactivity of spirocyclic analogues .
  • Analytical Utility : Its compatibility with Newcrom R1 HPLC columns underscores its role in modern analytical workflows, whereas iodinated analogs like Iodogen prioritize biochemical applications .

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